3-(2-Hydroxy-5-methyl-phenylimino)-1,3-dihydro-indol-2-one
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Overview
Description
(3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes both indole and phenol functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with isatin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron donation, while the indole moiety can interact with various biological receptors. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
2-Thiophenemethylamine: An amine used in organic synthesis.
Uniqueness
(3Z)-3-[(2-HYDROXY-5-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combined indole and phenol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-6-7-13(18)12(8-9)16-14-10-4-2-3-5-11(10)17-15(14)19/h2-8,18H,1H3,(H,16,17,19) |
InChI Key |
HMEDYWCBZCUDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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